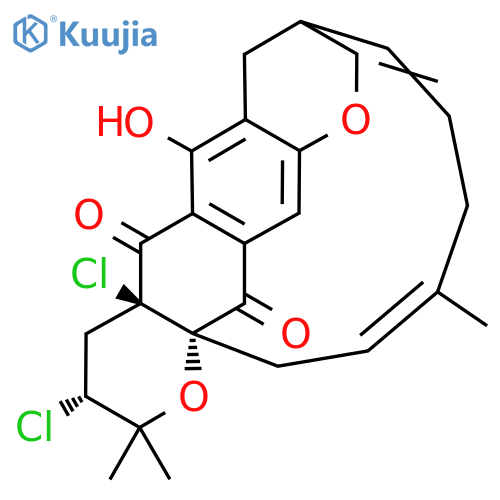Cas no 1013027-31-0 (Napyradiomycin SR)

Napyradiomycin SR structure
商品名:Napyradiomycin SR
CAS番号:1013027-31-0
MF:C25H26Cl2O5
メガワット:477.376945972443
CID:5047812
Napyradiomycin SR 化学的及び物理的性質
名前と識別子
-
- Napyradiomycin SR
- 2,2-Dimethyl-3alpha,4abeta-dichloro-6-hydroxy-12abeta,8-[(2E,6E)-3-methyl-2-hexene-1-yl-6-ylidene]-3
-
- インチ: 1S/C25H26Cl2O5/c1-13-5-4-6-14-9-15-17(31-12-14)10-16-19(20(15)28)22(30)24(27)11-18(26)23(2,3)32-25(24,8-7-13)21(16)29/h6-7,10,18,28H,4-5,8-9,11-12H2,1-3H3/b13-7-,14-6-/t18-,24+,25+/m1/s1
- InChIKey: CGYXUANFCZTNCN-YWURJBTNSA-N
- ほほえんだ: Cl[C@@]12C(C3C(=C4CC5=CCCC(C)=CC[C@@]1(C(C=3C=C4OC5)=O)OC(C)(C)[C@@H](C2)Cl)O)=O |c:12|
計算された属性
- せいみつぶんしりょう: 476.1157293 g/mol
- どういたいしつりょう: 476.1157293 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 0
- 複雑さ: 910
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 477.4
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 72.8
Napyradiomycin SR 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N378715-10mg |
Napyradiomycin SR |
1013027-31-0 | 10mg |
$1642.00 | 2023-05-17 | ||
| TRC | N378715-1mg |
Napyradiomycin SR |
1013027-31-0 | 1mg |
$207.00 | 2023-05-17 |
Napyradiomycin SR 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
1013027-31-0 (Napyradiomycin SR) 関連製品
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 61389-26-2(Lignoceric Acid-d4)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
